molecular formula C17H22N4OS B6627023 [4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone

[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone

Cat. No.: B6627023
M. Wt: 330.4 g/mol
InChI Key: BULQXVWAMHQTGK-UHFFFAOYSA-N
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Description

[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone is a heterocyclic compound known for its potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring, a piperazine ring, and a thiophene ring, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of [4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone typically involves multi-step reactions. The process begins with the preparation of the pyrimidine and thiophene intermediates, followed by their coupling with piperazine under specific reaction conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiophene rings, often using halogenated reagents under basic conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Scientific Research Applications

[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that lead to the desired biological effect, such as apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar compounds to [4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone include:

    [4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone: This compound has a furan ring instead of a thiophene ring, which may alter its electronic properties and reactivity.

    [4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylbenzene-2-yl)methanone: The benzene ring in this compound provides different steric and electronic effects compared to the thiophene ring.

    [4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylpyrrole-2-yl)methanone: The pyrrole ring introduces different hydrogen bonding capabilities and reactivity.

Properties

IUPAC Name

[4-(2-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-4-15-18-12(2)11-16(19-15)20-7-9-21(10-8-20)17(22)14-6-5-13(3)23-14/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULQXVWAMHQTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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